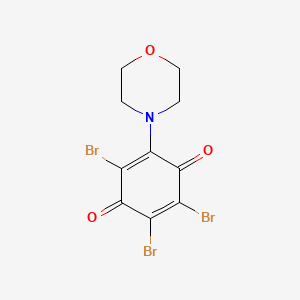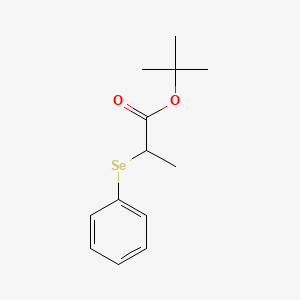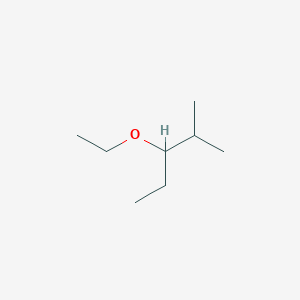
3-Ethoxy-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-methylpentane is an organic compound belonging to the class of branched alkanes. It is characterized by its molecular formula C8H18O and is known for its unique structural arrangement, which includes an ethoxy group attached to the second carbon of a methylpentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-Ethoxy-2-methylpentane is through the Williamson ether synthesis . This involves the reaction of an alkyl halide with an alkoxide ion. Specifically, ethanol can be used to obtain the alkyl halide, while 3-methylpentan-2-ol provides the alkoxide ion . The reaction is an S_N2 reaction, which requires primary alkyl halides to minimize steric hindrance .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of Williamson ether synthesis can be scaled up for industrial applications. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-2-methylpentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or halogenating agents.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions could result in the formation of various halogenated compounds.
Applications De Recherche Scientifique
3-Ethoxy-2-methylpentane has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-methylpentane involves its interaction with molecular targets through its ether functional group. This can lead to various chemical transformations, depending on the specific pathways and conditions. The S_N2 mechanism is particularly relevant, where the nucleophile attacks the electrophilic carbon, leading to the displacement of a leaving group .
Comparaison Avec Des Composés Similaires
- 2-Ethoxy-3-methylpentane
- 3-Methylpentan-2-ol
- 1-Ethoxypropane
- 3-Chloromethylpentan-1-ol
Comparison: 3-Ethoxy-2-methylpentane is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial purposes .
Propriétés
Numéro CAS |
121637-08-9 |
|---|---|
Formule moléculaire |
C8H18O |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
3-ethoxy-2-methylpentane |
InChI |
InChI=1S/C8H18O/c1-5-8(7(3)4)9-6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
KMRZNLASOHZEMA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


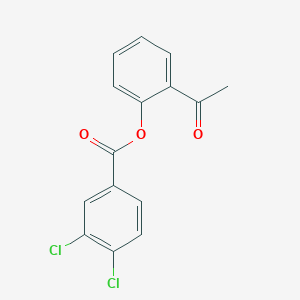
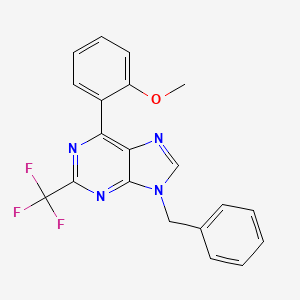

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
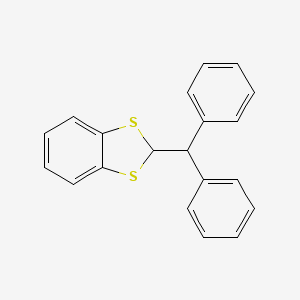
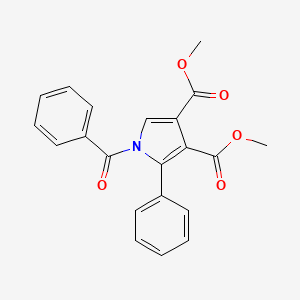
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
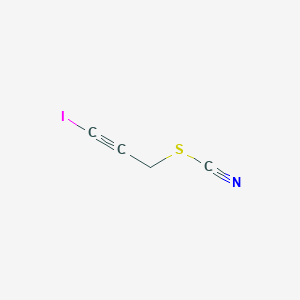

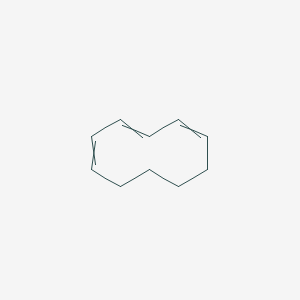
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
